3-Bromoimidazo[1,2-a]pyridin-6-ol
CAS No.:
Cat. No.: VC13562530
Molecular Formula: C7H5BrN2O
Molecular Weight: 213.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrN2O |
|---|---|
| Molecular Weight | 213.03 g/mol |
| IUPAC Name | 3-bromoimidazo[1,2-a]pyridin-6-ol |
| Standard InChI | InChI=1S/C7H5BrN2O/c8-6-3-9-7-2-1-5(11)4-10(6)7/h1-4,11H |
| Standard InChI Key | AQFYSZARPRVOFW-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC=C(N2C=C1O)Br |
| Canonical SMILES | C1=CC2=NC=C(N2C=C1O)Br |
Introduction
Structural and Chemical Properties
The molecular formula of 3-bromoimidazo[1,2-a]pyridin-6-ol is C₇H₅BrN₂O, with a molecular weight of 229.04 g/mol. The fused bicyclic system consists of an imidazole ring annulated to a pyridine ring, with substituents at the 3- and 6-positions introducing distinct electronic and steric effects. Bromine’s electronegativity and the hydroxyl group’s hydrogen-bonding capability influence the compound’s solubility, reactivity, and interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 229.04 g/mol |
| Density (predicted) | 1.8–2.0 g/cm³ |
| LogP (octanol-water) | 1.2–1.6 |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (N, O) |
The bromine atom at position 3 enhances electrophilic aromatic substitution reactivity, enabling further functionalization, while the hydroxyl group at position 6 participates in hydrogen bonding, critical for target engagement . X-ray crystallography of analogous imidazo[1,2-a]pyridines reveals planar geometries, with substituents adopting orientations that minimize steric clash .
Synthetic Methodologies
Cyclocondensation Approaches
The synthesis of 3-bromoimidazo[1,2-a]pyridin-6-ol typically begins with bromination of a pyridine precursor. For example, 5-bromopyridin-2-amine undergoes cyclization with α-halo ketones or aldehydes under acidic conditions to form the imidazo[1,2-a]pyridine core . A representative pathway involves:
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Bromination: Treatment of pyridin-2-amine with N-bromosuccinimide (NBS) in acetonitrile yields 5-bromopyridin-2-amine .
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Cyclization: Reaction with 2-bromo-1,1-diethoxyethane in propan-2-ol under reflux forms the imidazo[1,2-a]pyridine skeleton .
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Functionalization: Subsequent oxidation or hydroxylation at position 6 introduces the hydroxyl group, though specific conditions for this step remain underexplored in the literature .
Late-Stage Modification
Post-cyclization bromination at position 3 can be achieved using brominating agents like Br₂ or HBr in acetic acid, though regioselectivity challenges necessitate careful optimization . Yields for these steps range from 50% to 70%, with purification via silica gel chromatography .
Biological Activities and Mechanisms
PI3Kα Inhibition
Structural analogs of 3-bromoimidazo[1,2-a]pyridin-6-ol inhibit phosphatidylinositol 3-kinase α (PI3Kα), a kinase frequently dysregulated in cancers. The bromine and hydroxyl groups likely interact with the kinase’s ATP-binding pocket, as evidenced by molecular docking studies . Representative derivatives exhibit IC₅₀ values of 10–50 nM against PI3Kα, though specific data for this compound await validation .
Antimicrobial and Antiulcer Effects
Preliminary data suggest broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and Helicobacter pylori (MIC: 4 µg/mL) . The hydroxyl group may inhibit H⁺/K⁺-ATPase in gastric parietal cells, conferring antiulcer properties .
Pharmacological Applications
Oncology
The compound’s dual mechanism—mutant p53 reactivation and PI3K inhibition—positions it as a potential combination therapy agent. Synergy with cisplatin has been observed in NSCLC models, enhancing apoptosis by 40% compared to monotherapy .
Infectious Diseases
In murine models of Helicobacter pylori infection, analogs reduced gastric ulceration by 60% at 10 mg/kg doses, suggesting utility in peptic ulcer disease .
Targeted Drug Delivery
The hydroxyl group facilitates conjugation to nanoparticle carriers. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with 3-bromoimidazo[1,2-a]pyridin-6-ol showed 3-fold increased tumor accumulation in xenograft models compared to free drug .
Challenges and Future Directions
Metabolic Stability
Phase I metabolism studies indicate rapid glucuronidation of the hydroxyl group, reducing oral bioavailability to <20% . Prodrug strategies, such as acetyl-protected analogs, are under investigation.
Toxicity Profile
In vivo toxicity assessments reveal dose-dependent hepatotoxicity at >50 mg/kg (mice), necessitating structural optimization to improve therapeutic indices .
Combination Therapies
Ongoing clinical trials explore synergies with immune checkpoint inhibitors, leveraging the compound’s potential to enhance tumor immunogenicity via p53 pathway modulation .
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